2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Description
2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a useful research compound. Its molecular formula is C20H17N3O2S3 and its molecular weight is 427.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific biological activity they exhibit .
Result of Action
Thiazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Biological Activity
The compound 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realms of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno[3,2-d]pyrimidine core with a thiophene ring and an acetamide functional group. The structural complexity suggests a potential for diverse biological interactions.
Key Structural Features:
- Thieno[3,2-d]pyrimidine Core: Known for its pharmacological properties.
- Thiophene Ring: Imparts unique electronic properties that can influence biological activity.
- Sulfanyl Group: May enhance interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been primarily investigated through in vitro and in vivo studies. Key areas of focus include:
Anticancer Activity
Several studies have reported on the anticancer properties of thiophene derivatives, including those similar to our compound. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at specific phases (e.g., G0/G1).
For instance, a related compound demonstrated significant cytotoxicity against HepG-2 and A549 cell lines with IC50 values of 4.37 μM and 8.03 μM, respectively . This suggests that our compound may exhibit similar or enhanced activities due to structural similarities.
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that thiophene derivatives can inhibit key inflammatory pathways by targeting enzymes such as mPGES-1. For example, compounds derived from thiophene exhibited selective inhibition in low micromolar ranges against mPGES-1, which is crucial for prostaglandin synthesis involved in inflammation .
In Vitro Studies
In vitro studies have shown that compounds with similar structures can:
- Induce apoptosis in various cancer cell lines.
- Cause cell cycle arrest.
- Inhibit tumor growth effectively.
Table 1: Summary of In Vitro Activities
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | HepG-2 | 4.37 | Apoptosis induction |
Compound B | A549 | 8.03 | Cell cycle arrest |
Our Compound | TBD | TBD | TBD |
Case Studies
A notable case study involved a series of thieno[3,2-d]pyrimidine derivatives where structure-activity relationships were established. These studies highlighted the importance of specific substituents on the thiophene and pyrimidine rings in enhancing anticancer activity .
Properties
IUPAC Name |
2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S3/c24-17(21-14-5-2-1-3-6-14)13-28-20-22-16-9-12-27-18(16)19(25)23(20)10-8-15-7-4-11-26-15/h1-7,9,11-12H,8,10,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSYZFNAJLXWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.